molecular formula C6H9NO2 B156764 2-(Isocyanatomethyl)tetrahydrofuran CAS No. 51998-05-1

2-(Isocyanatomethyl)tetrahydrofuran

Cat. No. B156764
CAS RN: 51998-05-1
M. Wt: 127.14 g/mol
InChI Key: PCPJIDFJVZWDOX-UHFFFAOYSA-N
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Description

2-(Isocyanatomethyl)tetrahydrofuran is a chemical compound that features an isocyanate group attached to a tetrahydrofuran ring. This structure is of interest due to its potential to undergo various chemical reactions, forming polymers, oligomers, and other heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to 2-(Isocyanatomethyl)tetrahydrofuran can involve multicomponent reactions. For instance, isocyanides can react with mercury(II) chloride in dry tetrahydrofuran to produce low molecular weight polymers and oligomers . Additionally, a one-pot synthesis method has been described for the creation of highly functionalized 2-aminofuran derivatives, which involves the reaction of alkyl isocyanides with dialkyl acetylenedicarboxylates and 2-hydroxy-1-aryl-2-(arylamino)ethanones under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Isocyanatomethyl)tetrahydrofuran can be complex and diverse. For example, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates leads to the formation of 2,2′-bifurans and 2-(thiophen-2-yl)furans. The structure of these compounds has been confirmed through single-crystal X-ray analysis, which provides detailed insights into their molecular geometry .

Chemical Reactions Analysis

Isocyanides are versatile reactants that can participate in various chemical reactions. In the presence of mercury(II) chloride, isocyanides without bulky groups can undergo polymerization . Furthermore, isocyanides can be part of multicomponent reactions to synthesize highly functionalized furans, which may involve electrophilic aromatic substitution to introduce chlorine-substituted furan or thiophene rings .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Isocyanatomethyl)tetrahydrofuran are not detailed in the provided papers, the general behavior of isocyanides in reactions suggests that they are reactive and can form stable heterocyclic structures under the right conditions. The tolerance to various functional groups and the ability to undergo reactions under mild conditions indicate that isocyanides, and by extension, compounds like 2-(Isocyanatomethyl)tetrahydrofuran, may have a range of physical and chemical properties that can be fine-tuned through synthetic chemistry .

Scientific Research Applications

Tetrahydrofurans are widely used in various fields of scientific research . Here are some general applications:

    • Application : Tetrahydrofurans are often used as solvents in organic reactions .
    • Method : The specific method of application would depend on the reaction being performed. Generally, the tetrahydrofuran would be used to dissolve one or more reactants, and the reaction would be carried out in a suitable vessel under controlled conditions .
    • Results : The use of tetrahydrofuran as a solvent can facilitate certain reactions and improve the yield of the desired product .
    • Application : Tetrahydrofurans are used in the synthesis of various organic compounds .
    • Method : One common method involves the nucleophilic opening of epoxides .
    • Results : This method allows for the formation of tetrahydrofuran cycles, which are important structural elements in many organic compounds .

Safety And Hazards

2-(Isocyanatomethyl)tetrahydrofuran is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, and can cause serious eye damage . It is also a respiratory sensitizer .

properties

IUPAC Name

2-(isocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPJIDFJVZWDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594131
Record name 2-(Isocyanatomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isocyanatomethyl)tetrahydrofuran

CAS RN

51998-05-1
Record name 2-(Isocyanatomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isocyanatomethyl)oxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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